1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound features a 4-methylcyclohexyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine typically involves the cycloaddition reaction known as the Huisgen 1,3-dipolar cycloaddition. This reaction is carried out between an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Preparation of 4-methylcyclohexyl azide: This can be synthesized by reacting 4-methylcyclohexyl bromide with sodium azide in a polar aprotic solvent like dimethylformamide (DMF).
Cycloaddition Reaction: The 4-methylcyclohexyl azide is then reacted with an alkyne under copper(I) catalysis (CuSO4 and sodium ascorbate) to form the triazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, especially at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Reduced forms of the triazole ring.
Substitution: Substituted triazole derivatives with various functional groups.
Scientific Research Applications
1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1-(4-methylcyclohexyl)-1H-1,2,3-triazol-5-amine: Similar structure but with the amine group at a different position on the triazole ring.
1-(4-methylcyclohexyl)-1H-1,2,4-triazol-3-amine: Different arrangement of nitrogen atoms in the triazole ring.
4-methylcyclohexyl-1H-1,2,3-triazole: Lacks the amine group.
Uniqueness
1-(4-methylcyclohexyl)-1H-1,2,3-triazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H16N4 |
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Molecular Weight |
180.25 g/mol |
IUPAC Name |
1-(4-methylcyclohexyl)triazol-4-amine |
InChI |
InChI=1S/C9H16N4/c1-7-2-4-8(5-3-7)13-6-9(10)11-12-13/h6-8H,2-5,10H2,1H3 |
InChI Key |
GVQFUCOZATVKLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)N2C=C(N=N2)N |
Origin of Product |
United States |
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